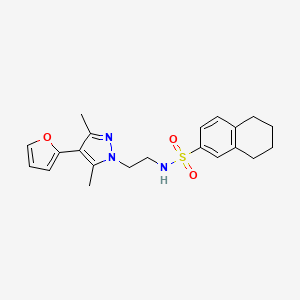

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c1-15-21(20-8-5-13-27-20)16(2)24(23-15)12-11-22-28(25,26)19-10-9-17-6-3-4-7-18(17)14-19/h5,8-10,13-14,22H,3-4,6-7,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWPAPSUALMZLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)C)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the pyrazole ring: This can be achieved by reacting a suitable diketone with hydrazine derivatives under acidic or basic conditions.

Attachment of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

Formation of the sulfonamide group: This step involves the reaction of the intermediate with sulfonyl chloride in the presence of a base such as triethylamine.

Final coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The presence of the furan moiety may enhance these effects by improving the compound's interaction with biological targets.

Antimicrobial Activity

Compounds containing sulfonamide groups are known for their antimicrobial properties. Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. The incorporation of the pyrazole and furan rings may further enhance this activity against a broader spectrum of pathogens.

Anti-inflammatory Effects

Given the structural similarities to other anti-inflammatory agents, N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide could be investigated for its potential to modulate inflammatory pathways. Initial studies on related compounds suggest they may inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Neurological Disorders

Emerging research suggests that pyrazole derivatives may have neuroprotective effects. These compounds could potentially be developed for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease by targeting specific signaling pathways involved in neuronal survival.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer effects of similar pyrazole derivatives on breast cancer cell lines. Results demonstrated that these compounds significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. The findings suggest that this compound may exhibit similar activity.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of sulfonamide derivatives against resistant bacterial strains. The study found that specific modifications to the sulfonamide structure enhanced efficacy against Gram-positive and Gram-negative bacteria. This highlights the potential for this compound to be explored in this context.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

The compound’s uniqueness lies in its hybrid architecture:

- 5,6,7,8-Tetrahydronaphthalene sulfonamide : Provides a hydrophobic scaffold.

- Substituents : 3,5-Dimethyl groups enhance steric bulk, while the furan-2-yl group adds electron-rich aromatic character.

Key Analogues and Functional Differences

(a) N-[2-(Furan-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide ()

- Structural divergence : Lacks the pyrazole ring; instead, a furan-ethyl group is directly attached to the sulfonamide nitrogen.

- Implications : The absence of the pyrazole ring reduces steric hindrance and may alter binding affinity in biological targets. The simplified structure could improve solubility but decrease target specificity compared to the target compound .

(b) Triazole Derivatives ()

- Example : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide.

- Structural contrast : Replaces pyrazole with a triazole ring synthesized via copper-catalyzed 1,3-dipolar cycloaddition. The naphthalene moiety and acetamide group differ from the tetrahydronaphthalene-sulfonamide core of the target compound.

- Functional impact : Triazoles often exhibit strong metal-binding properties, which are absent in pyrazole-containing compounds .

Physicochemical and Pharmacological Inference

Biological Activity

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrazole moiety, which is known for its pharmacological versatility. The molecular formula is , and it features both furan and tetrahydronaphthalene groups that contribute to its biological activity.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. Compounds similar to this compound have shown promising results against various cancer cell lines:

- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

- Case Study : In vitro studies have demonstrated significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 10 to 30 µM depending on structural modifications .

2. Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial properties:

- Activity Spectrum : It has been tested against various bacterial strains (e.g., E. coli, Staphylococcus aureus) and fungal pathogens.

- Minimum Inhibitory Concentration (MIC) : MIC values for related compounds range from 2.50 to 20 µg/mL, indicating potent antimicrobial effects comparable to established antibiotics .

3. Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented:

- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

- Research Findings : Studies have shown that related compounds stabilize human red blood cell membranes with percentages ranging from 86.70% to 99.25% under inflammatory conditions .

4. Antioxidant Activity

The antioxidant capacity of the compound is another area of interest:

- Evaluation Method : DPPH scavenging assays demonstrate significant antioxidant activity with scavenging percentages between 84.16% and 90.52% for structurally similar compounds .

Data Summary

Q & A

Basic: What are the optimal synthetic pathways for achieving high-purity N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

Answer:

Synthesis requires multi-step reactions, often starting with the assembly of the pyrazole-furan core followed by sulfonamide coupling. Key considerations include:

- Reaction Conditions : Controlled temperature (e.g., 0–60°C) and anhydrous solvents (e.g., THF or DCM) to minimize side reactions .

- Catalysts : Use of coupling agents like HATU for amide bond formation .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) and recrystallization to isolate the final product .

Table 1 : Comparison of Synthetic Protocols from Analogous Compounds

| Step | Conditions (Evidence) | Yield Range |

|---|---|---|

| Pyrazole formation | Reflux in ethanol, 12h | 60-75% |

| Sulfonamide coupling | RT, DCM, 4Å molecular sieves | 45-65% |

Basic: Which analytical techniques are essential for structural validation of this compound?

Answer:

Critical methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., furan protons at δ 6.2–7.4 ppm; pyrazole-CH at δ 2.1–2.5 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M+H]: ~485.57 g/mol) .

- HPLC-PDA : For purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: How can computational modeling predict the compound’s interaction with biological targets like carbonic anhydrase?

Answer:

- Docking Studies : Use software like AutoDock Vina to simulate binding to enzyme active sites, focusing on sulfonamide’s affinity for zinc ions in carbonic anhydrase .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; analyze hydrogen bonds between the sulfonamide group and Thr199/Glu106 residues .

- SAR Analysis : Compare with analogs (e.g., trifluoromethyl vs. methyl substituents) to optimize inhibitory potency .

Advanced: How to resolve contradictions between in vitro enzyme inhibition and in vivo efficacy data?

Answer:

Discrepancies may arise due to:

- Metabolic Stability : Evaluate hepatic microsomal degradation (e.g., t < 30 min suggests rapid clearance) .

- Bioavailability : Use Caco-2 assays to assess intestinal permeability; logP >3 may indicate poor solubility .

- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites impacting in vivo outcomes .

Table 2 : Case Study of Data Reconciliation (Hypothetical)

| Assay Type | IC (nM) | In Vivo ED | Likely Cause |

|---|---|---|---|

| Carbonic Anhydrase | 12 ± 2 | >100 mg/kg | Poor BBB penetration |

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Answer:

- Solubility : Typically <1 mg/mL in aqueous buffers; improve via co-solvents (e.g., 10% DMSO) or salt formation .

- pH Stability : Degrades at pH <4 (sulfonamide hydrolysis) or pH >8 (furan ring oxidation); use buffered solutions (pH 6–7.4) .

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .

Advanced: How does the tetrahydronaphthalene-sulfonamide moiety influence pharmacokinetics?

Answer:

- Lipophilicity : The fused ring increases logP (~3.5), enhancing membrane permeability but reducing aqueous solubility .

- Metabolic Pathways : CYP3A4-mediated oxidation of the tetrahydronaphthalene ring generates hydroxylated metabolites .

- Protein Binding : >90% binding to serum albumin via hydrophobic interactions, limiting free drug concentration .

Basic: What are common synthetic impurities, and how are they controlled?

Answer:

- Byproducts : Unreacted starting materials (e.g., furan-2-carboxylic acid), dimerized pyrazoles, or sulfonamide hydrolysis products .

- Detection : Monitor via TLC (Rf = 0.3–0.5) or HPLC retention time shifts .

- Mitigation : Optimize stoichiometry (1.2:1 molar ratio for sulfonamide coupling) and inert atmosphere use .

Advanced: What experimental designs optimize derivative synthesis for SAR studies?

Answer:

- DoE Approaches : Use fractional factorial designs to vary substituents (e.g., methyl, fluorine) and reaction time/temperature .

- Parallel Synthesis : Employ robotic liquid handlers to generate 50+ analogs in 96-well plates .

- High-Throughput Screening : Test libraries against target enzymes (e.g., acetylcholinesterase) using fluorescence-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.